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Compound of Interest

Compound Name: (1-Methoxyethyl)benzene

Cat. No.: B1620188

An In-depth Technical Guide to (S)-(1-Methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(1-Methoxyethyl)benzene, also known as (S)-1-methoxy-1-phenylethane, is a chiral
aromatic ether significant in synthetic organic chemistry.[1][2] Its defined stereochemistry
makes it a valuable building block for enantiomerically pure molecules, a critical consideration
in modern drug development and discovery.[2][3] This technical guide provides a
comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic
protocols, and potential applications. It includes quantitative data summaries, detailed
experimental procedures for its synthesis and characterization, and logical workflows relevant
to its application in asymmetric synthesis and biological screening.

Chemical Identity and Physicochemical Properties

The unique spatial arrangement of (S)-(1-Methoxyethyl)benzene, designated by the (S)-
configuration, is crucial for its specific interactions in chiral environments.[1]

Table 1: Chemical Identification of (S)-(1-Methoxyethyl)benzene
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Identifier Value Source
Sigma-Aldrich[1],
CAS Number 2511-06-0
ChemBK[4]
IUPAC Name [(1S)-1-methoxyethyl]benzene PubChem[1][2][5]

PubChem[1][2][5], NIST

Molecular Formula CoH120
WebBooK[6]
Molecular Weight 136.19 g/mol PubChem[1][2][5]
PLKSMSKTENNPEJ-
InChl Key PubChem[1]

QMMMGPOBSA-N

| Canonical SMILES | C--INVALID-LINK--OC | PubChem[5] |

The physical characteristics of (S)-(1-Methoxyethyl)benzene are essential for its handling and

application.[1] While specific experimental data for the pure (S)-enantiomer is limited, data for
the racemic mixture (CAS Number: 4013-34-7) provides a useful approximation.[1][2][6][7][8][9]

Table 2: Physicochemical Data of (1-Methoxyethyl)benzene

Property Value Conditions Source
Boiling Point 77 °C 53 Torr Hoffm-an Fine
Chemicals[1][9]

Boiling Point 160.4 °C 760 mmHg (racemate) ChemNet[2]
Density 0.933 g/cm? (racemate) ChemNet[2]
Refractive Index 1.49 (racemate) ChemNet[2]
Flash Point 44 °C (racemate) ChemNet[2]
XLogP3-AA 2.1 (Computed) PubChem[2]

| Topological Polar Surface Area | 9.23 A2 | (Computed) | PubChem[2] |
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Synthesis Protocols

The enantioselective synthesis of (S)-(1-Methoxyethyl)benzene is critical for obtaining the
pure enantiomer.[1] The most common and effective method is the Williamson ether synthesis,
which involves the methylation of its precursor, (S)-1-phenylethanol.[2] This Sn2 reaction
proceeds with retention of configuration at the chiral center of the alcohol.

Preparation of the Chiral Precursor: (S)-1-Phenylethanol

An effective method for obtaining the enantiomerically pure precursor is through the enzymatic
Kinetic resolution of racemic (£)-1-phenylethanol.[1]

Experimental Protocol 1: Enzymatic Resolution of (+)-1-Phenylethanol[1]

» Materials: Racemic (x)-1-phenylethanol, vinyl acetate, Novozyme 435 (immobilized lipase B
from Candida antarctica), n-hexane.

e Procedure:

o Dissolve (R,S)-1-phenylethanol (e.g., 240 mM) and vinyl acetate (acyl donor) in n-hexane
within a sealed glass bioreactor.

o Add Novozyme 435 (e.g., 11 mg/mL) to the mixture.

o Stir the reaction at a controlled temperature (e.g., 42 °C) for a duration sufficient to
achieve ~50% conversion (e.g., 75 minutes). The lipase selectively acylates the (R)-
enantiomer, leaving the desired (S)-1-phenylethanol unreacted.

o Monitor the reaction progress using chiral High-Performance Liquid Chromatography
(HPLC).

o Upon reaching the target conversion, remove the enzyme by filtration to quench the
reaction. The unreacted (S)-1-phenylethanol can then be separated from the (R)-acetate
by column chromatography.

Synthesis of (S)-(1-Methoxyethyl)benzene via
Williamson Ether Synthesis
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This protocol details a standard laboratory-scale procedure for the O-methylation of (S)-1-

phenylethanol.[10][11]

Table 3: Quantitative Data for Williamson Ether Synthesis[10]

Parameter

Starting Material

Value

(S)-1-Phenylethanol

Notes

The enantiomeric excess
(e.e.) of the product is
determined by the e.e. of
the starting material.

Base

Sodium Hydride (NaH)

Typically a 60% dispersion in
mineral oil. A slight excess (1.2
eq) ensures complete

deprotonation.

Methylating Agent

Methyl lodide (CHsl)

A reactive methylating agent. A
slight excess (1.1 - 1.5 eq)
drives the reaction to

completion.

Solvent

Anhydrous Tetrahydrofuran
(THF)

An aprotic polar solvent is

crucial.

Reaction Temperature

0 °C to Room Temperature

Deprotonation is performed at
0 °C to control the exothermic

reaction.

Reaction Time

2 - 6 hours

Monitor by Thin Layer
Chromatography (TLC).

Typical Yield

>90% (Isolated)

Highly dependent on
experimental setup and purity

of reagents.

| Enantiomeric Excess (e.e.) | >99% | The reaction proceeds with retention of configuration. |

Experimental Protocol 2: Williamson Ether Synthesis[2][10]
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» Materials: (S)-1-phenylethanol (1.0 eq), Sodium hydride (NaH, 60% dispersion, 1.1-1.2 eq),
Methyl iodide (1.2-1.5 eq), Anhydrous THF, Saturated aqueous NHa4Cl solution, Diethyl ether,
Brine, Anhydrous magnesium sulfate (MgSQOa).

e Procedure:

o Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g.,
argon), suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C
in an ice bath.

o Slowly add a solution of (S)-1-phenylethanol (1.0 eq) in anhydrous THF to the NaH
suspension.

o Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir
for an additional 1-2 hours until hydrogen gas evolution ceases, indicating the formation of
the sodium alkoxide.[2][10]

o Methylation: Cool the alkoxide solution back to 0 °C. Add methyl iodide (1.2 eq) dropwise.

o Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC
indicates the consumption of the starting material.[10]

o Work-up and Purification: Carefully quench the reaction by the slow addition of saturated
agueous NHaCl solution.

o Transfer the mixture to a separatory funnel and extract with diethyl ether (e.g., 3 x 50 mL).
o Combine the organic layers, wash with brine, and dry over anhydrous MgSOea.
o Filter and concentrate the solvent under reduced pressure.

o Purify the crude product by fractional distillation or flash column chromatography to yield
pure (S)-(1-Methoxyethyl)benzene.[2][10]
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Diagram 1: Experimental Workflow for Williamson Ether Synthesis
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Diagram 1: Experimental Workflow for Williamson Ether Synthesis.
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Applications and Logical Workflows

While the direct application of (S)-(1-Methoxyethyl)benzene as a chiral auxiliary is not
extensively documented, its precursor, (S)-1-phenylethanol, and the analogous amine, (S)-1-
phenylethylamine, are pivotal in numerous asymmetric transformations.[12] The principles
governing the use of these auxiliaries can be extended to conceptualize workflows for (S)-(1-
Methoxyethyl)benzene.[13]

The core principle involves the temporary attachment of the chiral group to a substrate, which
then directs a reagent to a specific face of the molecule, inducing diastereoselectivity.[3]
Subsequent removal of the auxiliary reveals the enantiomerically enriched product.[3]
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Diagram 2: General Workflow for Asymmetric Synthesis

Click to download full resolution via product page
Diagram 2: General Workflow for Asymmetric Synthesis.

Biological Context

Specific biological studies on (S)-(1-Methoxyethyl)benzene are not widely reported.[1]
However, the broader class of styryl compounds has been investigated for various biological
activities, such as inducing apoptosis in cancer cells.[1] This suggests that molecules with a
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styryl-like fragment could potentially interact with cellular pathways regulating cell death.[1] A
hypothetical workflow can be outlined to investigate this potential.

@Methoxyethyl)bean

Treat Cancer Cell Lines

:

Cell Viability Assay
(e.g., MTT)

Initial Screening

f Cytotoxic

Apoptosis Confirmation
(e.g., Annexin V/PI)

Caspase Activation Assay

Pathway Analysis
(Western Blot for Bcl-2, Bax)

Mechanism of Action

v

Determine Apoptotic Pathway
(Intrinsic vs. Extrinsic)

Diagram 3: Hypothetical Apoptosis Induction Workflow

Click to download full resolution via product page
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Diagram 3: Hypothetical Apoptosis Induction Workflow.

Characterization and Quality Control

Confirming the identity and purity of synthesized (S)-(1-Methoxyethyl)benzene is essential.
e Spectroscopic Data:

o 'H NMR: Expected signals include a doublet for the methyl protons, a quartet for the
methine proton, a singlet for the methoxy protons, and multiplets for the aromatic protons.

[2]

o 13C NMR: The spectrum would show distinct signals for the methyl, methine, methoxy, and
aromatic carbons.[2]

o IR Spectroscopy: Characteristic absorption bands would be observed for C-H (aromatic
and aliphatic), C-O (ether), and C=C (benzene ring) stretching.[2]

o Enantiomeric Purity: The enantiomeric excess (e.e.) is the most critical quality control
parameter for a chiral compound. It is reliably determined by chiral High-Performance Liquid
Chromatography (HPLC).[1]

Experimental Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC[1]

e Purpose: To determine the enantiomeric excess (e.e.) of the synthesized (S)-(1-
Methoxyethyl)benzene.

e Procedure:

o Column Selection: Select a suitable chiral stationary phase (CSP) column known to
resolve aromatic ethers or similar structures (e.g., a Daicel Chiralcel® series column).

o Mobile Phase: Use a mixture of n-hexane and isopropanol. The exact ratio must be
optimized to achieve baseline separation of the two enantiomers.

o Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
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o Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different
retention times.

o Calculation: Calculate the enantiomeric excess using the areas of the two peaks
corresponding to the (S) and (R) enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) +
Area(R)) ] x 100

Conclusion

(S)-(1-Methoxyethyl)benzene is a significant chiral building block whose utility in
pharmaceutical and chemical research is predicated on its enantiomeric purity. The synthetic
route via Williamson ether synthesis from its precursor, (S)-1-phenylethanol, is a reliable and
high-yielding method that preserves stereochemical integrity. While its direct role as a chiral
auxiliary is less explored than its analogues, the principles of asymmetric synthesis provide a
clear framework for its potential applications. The protocols and workflows detailed in this guide
offer a comprehensive resource for the synthesis, characterization, and conceptual application
of (S)-(1-Methoxyethyl)benzene for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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